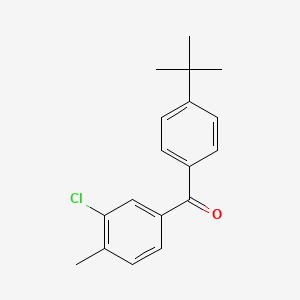

4-Tert-butyl-3'-chloro-4'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is an organic compound with the molecular formula C18H19ClO. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group, a chloro group, and a methyl group on the benzene rings. This compound is used in various chemical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl2) to form 4-tert-butylbenzoyl chloride.

Friedel-Crafts Acylation: The 4-tert-butylbenzoyl chloride is then reacted with 3-chloro-4-methylbenzene in the presence of aluminum chloride to yield 4-Tert-butyl-3’-chloro-4’-methylbenzophenone.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-Tert-butyl-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

科学的研究の応用

Scientific Research Applications

- Chemistry As a reagent in organic synthesis. It can also serve as a starting material for synthesizing complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that benzophenone derivatives, including 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, exhibit significant antimicrobial activity. A study showed that this compound could inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. It has also been studied for its anti-inflammatory effects and appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This modulation can lead to reduced inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate.

- Industry It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry. Its versatility makes it valuable in both commercial and research settings.

Chemical Reactions

4-Tert-butyl-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions:

- Oxidation The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids. Common reagents and conditions include KMnO4 in acidic or basic medium.

- Reduction Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol. LiAlH4 in dry ether is a common reagent.

- Substitution The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Nucleophiles like amines or thiols in the presence of a base can be used.

Photosensitization

4-Tert-butyl-4'-chloro-3'-methylbenzophenone acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, which can lead to photochemical reactions.

Enzyme Interaction

It interacts with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

作用機序

The mechanism of action of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. It can also interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Similar Compounds

4-Tert-butylbenzophenone: Lacks the chloro and methyl groups, making it less reactive in certain substitution reactions.

3-Chloro-4-methylbenzophenone: Lacks the tert-butyl group, affecting its steric properties and reactivity.

4-Methylbenzophenone: Lacks both the tert-butyl and chloro groups, resulting in different chemical and physical properties.

Uniqueness

4-Tert-butyl-3’-chloro-4’-methylbenzophenone is unique due to the presence of all three substituents (tert-butyl, chloro, and methyl groups), which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.

生物活性

4-Tert-butyl-3'-chloro-4'-methylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its complex structure featuring a benzophenone core with tert-butyl, chloro, and methyl substituents. Its molecular formula is C15H15ClO with a molecular weight of approximately 260.73 g/mol. This compound is gaining attention in various scientific fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and endocrine-disrupting properties.

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials, catalyzed by aluminum chloride under anhydrous conditions. This synthetic pathway allows for high yields and purity of the target compound, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This modulation can lead to reduced inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases .

Endocrine Disruption Potential

The compound has also been evaluated for its potential as an endocrine disruptor. It may mimic estrogenic activity by binding to estrogen receptors, which can alter endocrine functions and lead to adverse health effects. Studies have shown that similar compounds can disrupt hormonal balance, raising concerns about their safety in consumer products .

The mechanism of action for this compound involves its interaction with biological macromolecules. The presence of the chloro and tert-butyl groups affects its lipophilicity and metabolic stability, influencing how it interacts with cellular targets such as enzymes or receptors. These interactions can modulate various biological pathways, contributing to its observed effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : In a high-throughput screening assay against Mycobacterium tuberculosis, several benzophenone derivatives were identified as having promising anti-tubercular activity. This compound was among those tested, showing effective inhibition at specific concentrations .

- Estrogenic Activity Assessment : A study assessing the estrogenic potential of substituted phenols found that compounds structurally similar to this compound could activate estrogen receptors, suggesting a need for further investigation into its endocrine-disrupting capabilities .

- Inflammatory Response Modulation : Research indicated that this compound could reduce inflammatory markers in vitro, supporting its potential use in treating inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Endocrine Disruption Potential |

|---|---|---|---|

| This compound | Moderate | Positive | Possible |

| 4-Tert-butylphenol | High | Positive | Confirmed |

| Octabenzone | Low | Negative | Confirmed |

特性

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLUNMUCJTHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。